molecular formula C23H17ClN4O4S B11207792 N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide

N-(sec-butyl)-3-[2-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide

Cat. No.: B11207792
M. Wt: 480.9 g/mol
InChI Key: GMVJPGRGONYMEG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethoxyphenyl group, an oxadiazole ring, and a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 2-ethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.

    Synthesis of the thieno[3,2-d]pyrimidine core: This involves the reaction of 2-aminothiophene with a suitable aldehyde to form the thieno[3,2-d]pyrimidine scaffold.

    Coupling reactions: The final step involves coupling the oxadiazole intermediate with the thieno[3,2-d]pyrimidine core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydroxyl or amine groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17ClN4O4S

Molecular Weight

480.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H17ClN4O4S/c1-2-31-18-6-4-3-5-16(18)21-25-19(32-26-21)13-27-17-11-12-33-20(17)22(29)28(23(27)30)15-9-7-14(24)8-10-15/h3-12H,2,13H2,1H3

InChI Key

GMVJPGRGONYMEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4

Origin of Product

United States

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